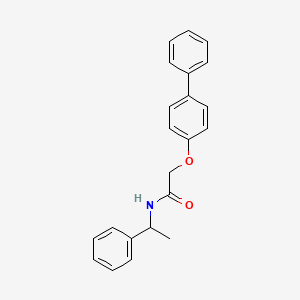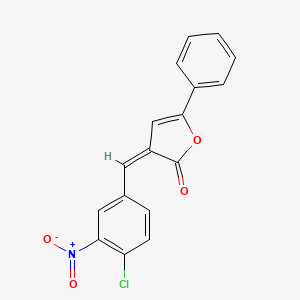
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPA is a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation.
作用机制
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, which is involved in pain perception and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. The activation of TRPV1 results in the influx of calcium ions, leading to the release of pro-inflammatory mediators and the sensation of pain. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide binds to a specific site on the TRPV1 channel, preventing its activation and subsequent calcium influx.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide results in the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
实验室实验的优点和局限性
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments, such as its high selectivity for the TRPV1 ion channel and its well-defined mechanism of action. However, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide also has some limitations, such as its relatively low potency and its potential off-target effects on other ion channels.
未来方向
There are several future directions for the study of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. One direction is the development of more potent and selective TRPV1 antagonists based on the structure of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. Another direction is the investigation of the potential anti-cancer properties of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists. Additionally, the role of TRPV1 in other physiological processes such as thermoregulation and metabolism could be explored using 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide and other TRPV1 antagonists.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide selectively antagonizes the TRPV1 ion channel, resulting in the reduction of pain perception and inflammation. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties. Although 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has some limitations, it has several advantages for lab experiments and has several future directions for further study.
合成方法
The synthesis of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide involves the reaction of 4-biphenylyl chloride with N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. The selective antagonism of the TRPV1 ion channel by 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has been shown to reduce pain perception and inflammation in animal models. 2-(4-biphenylyloxy)-N-(1-phenylethyl)acetamide has also been studied for its potential anti-cancer properties, as TRPV1 has been implicated in cancer cell proliferation and survival.
属性
IUPAC Name |
N-(1-phenylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(18-8-4-2-5-9-18)23-22(24)16-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMUFAKBUMLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)


![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)